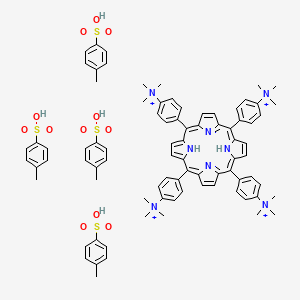
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in DMF or DCM.
Substitution: Various nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step, which removes the Fmoc group, is crucial for the continuation of peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid is unique due to the presence of the 15N isotope, which can be useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1,18+1 |
InChI Key |
NDKDFTQNXLHCGO-ORUFPBKPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]C[13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)





![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

